molecular formula C18H24N2O2 B7071416 N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-7-carboxamide

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-7-carboxamide

Cat. No.: B7071416
M. Wt: 300.4 g/mol
InChI Key: DVZWHYIIAGQXCA-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-7-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11(2)22-15-10-14(18(15,3)4)20-17(21)13-7-5-6-12-8-9-19-16(12)13/h5-9,11,14-15,19H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZWHYIIAGQXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1(C)C)NC(=O)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable cyclobutene precursor.

    Introduction of the indole moiety: The indole ring can be introduced through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the indole derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-7-carboxamide can be compared with other indole derivatives, such as:

  • N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-3-carboxamide
  • N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-1H-indole-5-carboxamide

These compounds share similar structural features but differ in the position of the carboxamide group on the indole ring. The unique structural arrangement of this compound may confer distinct biological activities and properties, making it a valuable compound for various scientific research applications.

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